3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride
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Overview
Description
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound that features a cyclohexyloxy group attached to a dimethylpropane backbone, which is further functionalized with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{R-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{R-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or thiol under specific conditions.
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important intermediates in organic synthesis.
Biology: Potential use in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl chloride: A simpler compound with a similar cyclohexyl group but lacks the sulfonyl chloride functionality.
Cyclohexyl sulfonyl chloride: Contains the sulfonyl chloride group but lacks the dimethylpropane backbone.
2,2-Dimethylpropane-1-sulfonyl chloride: Similar backbone but lacks the cyclohexyloxy group.
Uniqueness
3-(Cyclohexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the combination of the cyclohexyloxy group and the sulfonyl chloride functionality. This unique structure imparts specific reactivity and properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
3-cyclohexyloxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-11(2,9-16(12,13)14)8-15-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
InChI Key |
XLQOUNLIHONQIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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